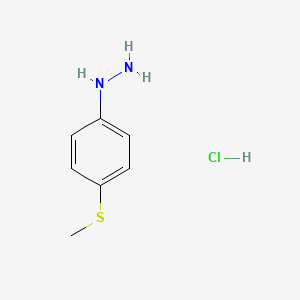

(4-(Methylthio)phenyl)hydrazine hydrochloride

Description

The exact mass of the compound this compound is 190.0331472 g/mol and the complexity rating of the compound is 89.6. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylsulfanylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOHWWJATARMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375452 | |

| Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35588-53-5, 58626-97-4 | |

| Record name | [4-(Methylsulfanyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Methylthio)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [4-(methylsulfanyl)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (4-(Methylthio)phenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical properties of (4-(Methylthio)phenyl)hydrazine hydrochloride. As a crucial intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its physical characteristics is paramount for optimizing reaction conditions, ensuring consistent quality, and developing robust formulations. This document synthesizes available data with established scientific principles to offer field-proven insights for laboratory applications.

Chemical Identity and Structure

This compound is the hydrochloride salt of (4-(Methylthio)phenyl)hydrazine. The presence of the methylthio group at the para position of the phenyl ring and its formulation as a hydrochloride salt significantly influence its physical and chemical behavior.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 35588-53-5 | [1] |

| Molecular Formula | C₇H₁₁ClN₂S | [2] |

| Molecular Weight | 190.69 g/mol | [1] |

| IUPAC Name | (4-methylsulfanylphenyl)hydrazine;hydrochloride | [3] |

Physical Appearance and Morphology

This compound is typically supplied as an off-white to pale yellow or beige crystalline solid or powder. The color and exact morphology can vary depending on the purity and the manufacturing process.

Melting Point

The melting point is a critical indicator of purity. For this compound, a melting point with decomposition is observed.

Table 2: Melting Point

| Value | Source |

| 197 °C (decomposes) | [4] |

The decomposition at the melting point is a characteristic feature of many hydrazine salts and indicates thermal instability at elevated temperatures. This is an important consideration for handling and storage, as well as for chemical reactions involving this compound at high temperatures.

Solubility Profile

The solubility of this compound is a key parameter for its application in synthesis and formulation. As a hydrochloride salt, it is expected to have higher solubility in polar solvents compared to its free base form.

Qualitative Solubility:

Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This protocol provides a reliable method for determining the equilibrium solubility of this compound in a solvent of interest.[4][7][8]

Caption: Workflow for the shake-flask solubility determination method.

Causality Behind Experimental Choices:

-

Excess Compound: Ensures that a saturated solution is formed, which is the definition of equilibrium solubility.

-

Sealed Vial: Prevents solvent evaporation, which would alter the concentration.

-

Constant Temperature and Agitation: Guarantees that the system reaches thermodynamic equilibrium.

-

Filtration: Removes any undissolved solid particles that would lead to an overestimation of solubility.

-

Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.

Spectroscopic Properties

Spectroscopic data is essential for the structural confirmation and quality control of this compound. While specific spectra for this exact compound are not widely published, the expected characteristics can be inferred from closely related structures.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the thioether group, and the protons of the hydrazine moiety. For a similar compound, 4-methoxyphenylhydrazine hydrochloride, in DMSO-d₆, the aromatic protons appear as doublets around 7.05 and 6.88 ppm, and the methoxy protons as a singlet at 3.70 ppm.[9] The hydrazine protons are expected to be broad and their chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the sulfur being deshielded, and a signal for the methyl carbon of the thioether group.

5.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.

-

Aromatic C-H stretching: Bands around 3000-3100 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Typically observed in the 1250-1350 cm⁻¹ region.

-

S-C stretching: A weaker band in the 600-800 cm⁻¹ region.

For comparison, the IR spectrum of phenylhydrazine hydrochloride shows characteristic peaks for these functional groups.[10][11]

5.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum of the free base, (4-(Methylthio)phenyl)hydrazine, would show a molecular ion peak [M]⁺ corresponding to its molecular weight of 154.24 g/mol .[3] Common fragmentation patterns would involve the loss of the hydrazine group or cleavage of the methylthio group.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

-

Stability: Hydrazine derivatives can be sensitive to air and light, leading to oxidation and degradation.[12] Anhydrous hydrazine and its aqueous solutions are generally stable under normal conditions but can decompose at elevated temperatures or in the presence of catalytic surfaces.[13]

-

Storage: It is recommended to store the compound in a tightly sealed container, protected from light and moisture, in a cool, dry, and well-ventilated area.[14] Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. While some quantitative data, particularly regarding solubility, remains sparse in publicly available literature, this guide offers a solid foundation for researchers and drug development professionals. The provided experimental protocols and insights into the causality behind them are intended to empower scientists to determine the necessary parameters for their specific applications in a reliable and reproducible manner. A thorough understanding and careful consideration of these physical properties are essential for the successful application of this important chemical intermediate in research and development.

References

- Jouyban, A. (2010).

- Avdeef, A. (2012).

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

PubChem. 4-(Methylthio)phenylhydrazine. [Link]

-

NIST. Phenylhydrazine hydrochloride. [Link]

-

Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]

- 3. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemiis.com [chemiis.com]

- 6. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR [m.chemicalbook.com]

- 10. Phenylhydrazine hydrochloride [webbook.nist.gov]

- 11. Phenylhydrazine hydrochloride(59-88-1) IR Spectrum [m.chemicalbook.com]

- 12. arxada.com [arxada.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Hydrazine hydrate(7803-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine hydrochloride for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Modern Medicinal Chemistry

(4-(Methylthio)phenyl)hydrazine hydrochloride, identified by the CAS Number 58626-97-4 , is a substituted hydrazine derivative of significant interest in the field of organic synthesis, particularly in the construction of complex heterocyclic scaffolds.[1] Its utility is most pronounced in the synthesis of indole-containing molecules, a core structural motif in a vast array of pharmaceuticals and biologically active natural products. The presence of the methylthio (-SCH₃) group on the phenyl ring provides a unique electronic and steric profile, influencing the reactivity and ultimately the properties of the resulting compounds. This guide, intended for the discerning researcher, offers a comprehensive overview of this reagent, from its fundamental properties and synthesis to its critical applications and analytical characterization.

Part 1: Physicochemical Properties and Identification

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 58626-97-4 | [1] |

| Molecular Formula | C₇H₁₁ClN₂S | [1] |

| Molecular Weight | 190.69 g/mol | |

| Synonyms | [4-(Methylthio)phenyl]-hydrazinehydrochloride, p-(Methylthio)phenylhydrazine HCl | |

| Appearance | Typically an off-white to pale yellow or pinkish crystalline solid | |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol |

Note: The free base, (4-(Methylthio)phenyl)hydrazine, is registered under CAS Number 51304-69-9.[2][3]

Part 2: Synthesis of this compound

The synthesis of aryl hydrazine hydrochlorides is a well-established process in organic chemistry, typically proceeding through a two-step sequence involving diazotization of an aniline precursor followed by reduction. The following protocol is a representative method adapted from established procedures for analogous compounds.[4][5]

Reaction Scheme

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-(Methylthio)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃) or Tin(II) Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-(methylthio)aniline in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The causality here is critical; diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yield.

-

Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the 4-(methylthio)benzenediazonium chloride solution.

-

-

Reduction:

-

In a separate, larger flask, prepare a chilled solution of the reducing agent (e.g., sodium sulfite in water).

-

Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining a low temperature. This exothermic reaction must be controlled to prevent decomposition.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 60-70 °C) for several hours until the reaction is complete, which can be monitored by TLC. This heating step is essential for the hydrolysis of the intermediate sulfonate adduct.[4]

-

-

Isolation and Salt Formation:

-

Cool the reaction mixture in an ice bath.

-

Acidify the solution with concentrated hydrochloric acid. This protonates the hydrazine and initiates the precipitation of the hydrochloride salt.[4]

-

The this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash with a small amount of cold water, followed by a non-polar solvent like diethyl ether to remove organic impurities.

-

Dry the product under vacuum to obtain the final compound. For higher purity, recrystallization from an appropriate solvent system (e.g., water/HCl or ethanol) can be performed.[4]

-

Part 3: Core Application - The Fischer Indole Synthesis

The paramount application of this compound is as a key reagent in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[6][7][8] The indole scaffold is a cornerstone of medicinal chemistry, found in drugs such as the triptans for migraines and various anticancer agents.[6][9]

Mechanism of the Fischer Indole Synthesis

Caption: The mechanism of the Fischer Indole Synthesis.

The reaction proceeds through several key steps:

-

Hydrazone Formation: The phenylhydrazine reacts with a carbonyl compound to form a phenylhydrazone.[8][9]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or ene-hydrazine) form.[8][9]

-

[8][8]-Sigmatropic Rearrangement: Under acidic catalysis, the ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step.[8][9]

-

Cyclization and Elimination: The resulting intermediate rearomatizes, cyclizes, and eliminates a molecule of ammonia to form the final indole product.[8][9]

The 4-methylthio substituent remains on the benzene ring portion of the indole, yielding a 6-methylthio-substituted indole. This substituent can be a valuable handle for further synthetic transformations or can directly contribute to the biological activity of the final molecule.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for quantifying it in reaction mixtures or as a residual impurity in final products.[10][11]

Representative HPLC Method:

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous phase (e.g., phosphate buffer) | The organic modifier and buffer allow for fine-tuning of retention time and peak shape. |

| Elution | Isocratic or Gradient | Gradient elution is often preferred for separating the main peak from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at ~235 nm | Phenylhydrazine derivatives typically have a strong UV absorbance in this region.[10] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Self-Validating System: The protocol's trustworthiness is established by running a blank (mobile phase only), a standard of known concentration, and the sample. The peak in the sample chromatogram should match the retention time of the standard, and its purity can be assessed by the absence of significant impurity peaks.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show signals for the aromatic protons, the methylthio protons (a singlet), and the hydrazine protons. The ¹³C NMR would confirm the number of unique carbon environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as N-H stretches from the hydrazine and amine salt, and C-S stretching from the methylthio group.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity.

Part 5: Biological Activity and Safety Considerations

Potential Biological Activity

While this compound is primarily a synthetic intermediate, the broader class of hydrazines and their derivatives have been investigated for various biological activities. Some hydrazone derivatives have shown potential as antimicrobial, antifungal, and antitubercular agents.[12][13][14] It is plausible that the title compound or its derivatives could exhibit interesting biological profiles, making it a valuable starting point for drug discovery programs.

Safety and Handling

As a Senior Application Scientist, I must emphasize that phenylhydrazine derivatives are hazardous materials and must be handled with appropriate precautions.

-

Toxicity: Phenylhydrazine and its salts are toxic if swallowed, inhaled, or absorbed through the skin.[15] They are also suspected mutagens.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex heterocyclic molecules, most notably indoles via the Fischer synthesis. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. A thorough understanding of its properties, applications, and safe handling procedures is crucial for any researcher or drug development professional seeking to leverage this important building block in their synthetic endeavors.

References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Taber, D. F., & Stachel, S. J. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2575–2589. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

- Tianjin Chem Reagent Res Inst. (2018). Preparation method of 4-methyl phenylhydrazine hydrochloride. CN105418183B.

-

Organic Syntheses. Phenylhydrazine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2760978, 4-(Methylthio)phenylhydrazine. [Link]

- Nanjing Tianyi Chemical Co Ltd. (2012). Process for preparing 4-methoxyphenyl hydrazine hydrochloride. CN102557985A.

- Roche Vitamins Inc. (2005).

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

- Henan Normal University. (2014). Synthetic method of phenylhydrazine hydrochloride. CN103553963A.

-

HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]

-

Chemsavers. This compound, 95% Purity, C7H11ClN2S, 1 gram. [Link]

-

ResearchGate. Hydrazides with biological activity. [Link]

-

Semantic Scholar. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC. [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(16), 6109. [Link]

- Jiangsu Hengrui Medicine Co Ltd. (2019).

-

Taylor & Francis Online. Phenylhydrazine – Knowledge and References. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 51304-69-9|(4-(Methylthio)phenyl)hydrazine|BLD Pharm [bldpharm.com]

- 4. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]

- 5. US6852890B1 - Process for the preparation of phenylhydrazines - Google Patents [patents.google.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of phenylhydrazine hydrochloride in industrial wastewater by HPLC | Semantic Scholar [semanticscholar.org]

- 11. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN103553963A - Synthetic method of phenylhydrazine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to (4-(Methylthio)phenyl)hydrazine Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (4-(Methylthio)phenyl)hydrazine hydrochloride. It delves into the compound's fundamental physicochemical properties, provides a detailed and validated synthesis protocol, and explores its critical applications as a versatile building block in the synthesis of pharmacologically relevant scaffolds.

Part 1: Core Physicochemical and Structural Characterization

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any research or development setting. This compound is a stable, crystalline solid, making it a convenient precursor for a multitude of synthetic transformations.

Core Compound Properties

Quantitative data for this compound are summarized below. These parameters are critical for reaction planning, stoichiometry calculations, and purity assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁ClN₂S or C₇H₁₀N₂S·HCl | [1] |

| Molecular Weight | 190.69 g/mol | [1] |

| CAS Number | 58626-97-4, 35588-53-5 | [1][2] |

| Appearance | White to off-white or beige crystalline powder/solid | [3] |

| Melting Point | 197 °C (decomposes) | |

| Solubility | Soluble in water | [4] |

Structural Elucidation

The compound's structure, featuring a hydrazine moiety attached to a phenyl ring substituted with a para-methylthio group, is the key to its reactivity.

Caption: 2D Structure of this compound.

-

SMILES: CSC1=CC=C(NN)C=C1.[H]Cl[5]

-

InChIKey: FIOHWWJATARMKM-UHFFFAOYSA-N

Spectroscopic Profile: A Self-Validating System

Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials. Below are the expected characteristic signals for this compound.

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Key expected signals include a singlet for the methylthio (-SCH₃) protons around δ 2.4-2.5 ppm. The aromatic protons will appear as two doublets in the δ 6.8-7.5 ppm region, characteristic of a 1,4-disubstituted benzene ring. The hydrazine protons (-NHNH₂) are often broad and may be exchangeable with D₂O, appearing over a wide range.

-

¹³C NMR: The carbon spectrum will show a signal for the methylthio carbon around δ 15-20 ppm and four distinct signals in the aromatic region (δ 110-150 ppm) due to the molecule's symmetry.

-

FT-IR: Infrared spectroscopy is useful for identifying key functional groups. Expect strong N-H stretching bands in the 3200-3400 cm⁻¹ region. C-H stretches for the aromatic ring and methyl group will appear around 2850-3100 cm⁻¹, and C=C stretching vibrations for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) in positive mode will typically show the molecular ion for the free base [M+H]⁺ at m/z corresponding to C₇H₁₀N₂S (approx. 155.06).

Part 2: A Validated Synthesis Protocol

The standard and most reliable method for preparing substituted phenylhydrazines is the diazotization of the corresponding aniline followed by reduction. This two-step, one-pot procedure is highly reproducible and scalable.

Mechanistic Workflow

The conversion of 4-(methylthio)aniline to its hydrazine hydrochloride salt proceeds via a diazonium salt intermediate. Low temperatures are critical in the first step to prevent the highly reactive diazonium salt from decomposing. The subsequent reduction gently converts the diazonium group to the desired hydrazine.

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Synthesis of Pyrazole Derivatives

Pyrazoles are another critical five-membered heterocyclic scaffold found in drugs like Celecoxib (a COX-2 inhibitor). They are readily synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. [6]7phenyl)hydrazine hydrochloride can be used to generate 1-aryl-pyrazoles, where the methylthiophenyl moiety can be used to modulate the pharmacological properties of the final molecule. [8]

Analytical Reagent

Historically, phenylhydrazines have been used in analytical chemistry as derivatizing agents. [9]They react quantitatively with aldehydes and ketones to form stable, crystalline phenylhydrazone derivatives. [10]These derivatives have sharp melting points, which were traditionally used for the identification and characterization of carbonyl compounds. In modern drug development, this reaction can be adapted for chromatographic methods to detect and quantify trace-level carbonyl impurities. [11]

Conclusion

This compound is more than just a chemical reagent; it is a key enabling tool for medicinal chemists. Its well-defined physicochemical properties, straightforward and scalable synthesis, and proven utility in constructing high-value heterocyclic systems like indoles and pyrazoles ensure its continued relevance in drug discovery and development. A firm grasp of its chemistry, handling requirements, and synthetic applications provides researchers with a significant advantage in the rapid assembly of novel molecular architectures for biological screening.

References

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 58626-97-4|this compound|BLD Pharm [bldpharm.com]

- 3. Phenylhydrazine Hydrochloride Or Phenyl Hydrazine Hcl BP EP USP CAS 59-88-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. ssichem.com [ssichem.com]

- 5. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]

- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of (4-(Methylthio)phenyl)hydrazine Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

(4-(Methylthio)phenyl)hydrazine hydrochloride is a key chemical intermediate, notably in the synthesis of widely-used pharmaceuticals such as the COX-2 inhibitor, Celecoxib.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility is not merely an academic exercise; it is a cornerstone of process optimization, yield maximization, and ultimately, the successful and efficient production of life-saving medicines. The solubility of this hydrochloride salt dictates the choice of reaction solvents, purification methods, and formulation strategies. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed protocols for its empirical determination, and insights into the factors governing its behavior in various solvent systems. While extensive quantitative data for this specific compound is not widely published, this guide equips you with the foundational knowledge and practical methodologies to determine its solubility in your specific applications.

Physicochemical Properties: A Foundation for Understanding Solubility

To predict and understand the solubility of this compound, it is essential to first consider its fundamental physicochemical properties. The hydrochloride salt form is designed to improve the aqueous solubility and stability of the parent compound, a common strategy in pharmaceutical development.[3]

Table 1: Physicochemical Properties of (4-(Methylthio)phenyl)hydrazine and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Formula | C₇H₁₁ClN₂S | [4][5] |

| Molecular Weight | 190.69 g/mol | [4][5] |

| Appearance | White to off-white or slightly yellowish crystalline powder | [6] |

| CAS Number | 35588-53-5, 58626-97-4 | [4][5] |

| pKa (of the free base) | Estimated to be around 5-6 (typical for substituted phenylhydrazines) | General chemical knowledge |

| logP (of the free base) | 1.7 (Computed) | [7] |

The presence of the hydrochloride salt significantly influences the compound's polarity and its interaction with various solvents. As a salt, it is expected to have a higher affinity for polar solvents compared to its free base. The pKa of the parent hydrazine is crucial, as it dictates the pH at which the compound exists in its ionized (more soluble in aqueous media) or non-ionized form.

Anticipated Solubility Profile in Common Organic Solvents

While specific quantitative data is sparse, we can make informed predictions about the solubility of this compound in a range of solvents commonly used in active pharmaceutical ingredient (API) manufacturing.[8][9][10] The principle of "like dissolves like" is a guiding tenet here. As a polar, ionic compound, it will exhibit greater solubility in polar solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Water, Methanol, Ethanol, Isopropanol | High | The hydrochloride salt can readily dissociate and form strong hydrogen bonds with protic solvents. Phenylhydrazine hydrochlorides are generally soluble in water and alcohols.[11] |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | Moderate to High | These solvents have high dielectric constants and can solvate ions, though they lack hydrogen bond donating ability. |

| Ethers | Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Low to Moderate | Ethers are less polar than alcohols and aprotic polar solvents, leading to reduced interaction with the salt. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Low | Esters have lower polarity and are generally poor solvents for ionic compounds. |

| Aromatic Hydrocarbons | Toluene, Xylene | Very Low / Insoluble | These non-polar solvents cannot effectively solvate the charged species of the hydrochloride salt. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Insoluble | As non-polar solvents, they are unsuitable for dissolving polar salts. |

It is crucial to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as temperature, pH (in aqueous systems), and the presence of other solutes.[12] For process development, empirical determination of solubility is indispensable.

Experimental Determination of Solubility: A Practical Guide

Accurate solubility data is paramount for robust process development. The two most relevant types of solubility measurements for pharmaceutical development are thermodynamic and kinetic solubility.[13][14][15]

-

Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is the "gold standard" for solubility measurement and is critical for understanding the true physical limitations of a system.[15]

-

Kinetic Solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). This is a higher-throughput method often used in early drug discovery to flag potential solubility issues.[14][16]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[17]

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure equilibrium is reached with the saturated solution.

-

Pipette a precise volume of the desired solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or rotator. For ambient temperature studies, 25 °C is standard. For temperature-dependent studies, multiple temperature points should be chosen.

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured solubility does not change between the later time points).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[18][19][20]

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility assays are often used in early-stage development for rapid screening.[16][17]

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

-

Assay Plate Preparation:

-

In a 96-well plate, add the desired aqueous or organic solvent to each well.

-

Add a small volume of the DMSO stock solution to each well to achieve a range of final concentrations.

-

-

Incubation and Detection:

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a shorter period, typically 1-2 hours.

-

Determine the concentration at which precipitation occurs. This can be done visually or, more quantitatively, using a nephelometer to measure light scattering or by analyzing the clear supernatant after centrifugation/filtration via UV-Vis plate reader.

-

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solids, solubility increases with temperature.[13] This relationship should be determined empirically for key solvent systems, as it is crucial for designing crystallization and purification processes.

-

pH: In aqueous solutions, the solubility of a hydrochloride salt can be influenced by pH. At lower pH, the common ion effect from excess chloride ions can potentially decrease solubility.[3][11]

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for this polar salt.

-

Purity of the Compound: Impurities can affect the crystal lattice energy and, consequently, the solubility of the compound.

Scientific Integrity and Good Laboratory Practices (GLP)

Adherence to principles of scientific integrity and Good Laboratory Practice (GLP) is essential for generating reliable and reproducible solubility data.[21][22][23][24][25][26][27][28] This includes:

-

Accurate Documentation: Meticulously record all experimental parameters, including compound batch numbers, solvent grades, temperatures, incubation times, and analytical methods.

-

Calibration of Instruments: Ensure all equipment, such as balances, pipettes, and analytical instruments, are properly calibrated.

-

Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision.

-

Data Integrity: All raw data should be securely stored and traceable.[29]

Safety Precautions

Hydrazine derivatives should be handled with care, as they can be toxic and are potential sensitizers.[30][31][32][33] Always:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion and Future Directions

This compound is a vital intermediate in the pharmaceutical industry. While a comprehensive public database of its solubility in various organic solvents is not yet available, this guide provides the theoretical framework and practical, detailed protocols for researchers to determine this critical parameter. By understanding the physicochemical properties and applying rigorous experimental techniques such as the shake-flask method, scientists and engineers can generate the high-quality solubility data needed to optimize synthetic routes, improve purification processes, and accelerate the development of new medicines. The methodologies outlined herein serve as a self-validating system, ensuring that the data generated is reliable and fit for purpose in a regulated drug development environment.

References

-

Ensuring the Integrity of Research Data. (n.d.). NCBI. Retrieved from [Link]

- Borry, M., et al. (2022). Research data integrity: A cornerstone of rigorous and reproducible research.

-

What Is Data Integrity in Biomedical Research? (2024). Rancho BioSciences. Retrieved from [Link]

-

Why is Data Integrity Critical in Scientific Research | DeStor Blog. (2023). DeStor. Retrieved from [Link]

- Doneski, L. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

-

The Foundation of Scientific Integrity: Data Management and Reproducibility. (2023). LinkedIn. Retrieved from [Link]

- An improved process for the preparation of celecoxib. (2010). Google Patents.

- Doneski, L. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist.

-

Good laboratory practice. (n.d.). Wikipedia. Retrieved from [Link]

- Good Laboratory Practice: An Overview for the Analytical Chemist. (2023).

- Process for preparation of celecoxib. (n.d.). Google Patents.

-

Steps for Managing Solvents in API Manufacturing. (2024). Retrieved from [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]

- Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. (2018). Analytical Methods, 10(4), 389-395.

- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2023).

- Drug Dissolution Enhancement by Salt Formation: Current Prospects. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology, 10(1), 53-59.

-

Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Retrieved from [Link]

-

A Guide to Good Laboratory Practice (GLP). (2023). SafetyCulture. Retrieved from [Link]

-

Material Safety Data Sheet - Hydrazine Monohydrate 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

- Precaution on use of hydrochloride salts in pharmaceutical formulation. (1982). Journal of Pharmaceutical Sciences, 71(10), 1096-1101.

- Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry, 17(4), 2354-2362.

-

Hydrazine. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

- Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. (2003). Pharmaceutical Technology Europe, 15(11).

- Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography). (n.d.). Google Patents.

- Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. (2018). Iranian Journal of Pharmaceutical Research, 17(1), 221-230.

- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

-

4-(Methylthio)phenylhydrazine. (n.d.). PubChem. Retrieved from [Link]

- Organic solvents in the pharmaceutical industry. (2010). Acta Poloniae Pharmaceutica, 67(1), 3-12.

- Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of. (n.d.).

-

Solvents. (n.d.). The Pharma Master. Retrieved from [Link]

- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 162-169.

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017).

- A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. (2000). Analytica Chimica Acta, 422(1), 23-33.

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Journal of Chemical Science and Technology.

-

Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). (n.d.). Applied Analytics. Retrieved from [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rjpdft.com [rjpdft.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Steps for Managing Solvents in API Manufacturing [solventwasher.com]

- 9. uspnf.com [uspnf.com]

- 10. researchgate.net [researchgate.net]

- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. enamine.net [enamine.net]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Ensuring the Integrity of Research Data - Ensuring the Integrity, Accessibility, and Stewardship of Research Data in the Digital Age - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ranchobiosciences.com [ranchobiosciences.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. The Foundation of Scientific Integrity: Data Management and Reproducibility - eCORRECTOR [ecorrector.com]

- 26. researchgate.net [researchgate.net]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. safetyculture.com [safetyculture.com]

- 29. destor.com [destor.com]

- 30. ehs.ucsb.edu [ehs.ucsb.edu]

- 31. nexchem.co.uk [nexchem.co.uk]

- 32. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 33. arxada.com [arxada.com]

(4-(Methylthio)phenyl)hydrazine hydrochloride spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of (4-(Methylthio)phenyl)hydrazine Hydrochloride

Abstract

This compound (CAS 58626-97-4) is a vital reagent and building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[1] Accurate structural confirmation and purity assessment are paramount for its effective application. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer an expert interpretation of the spectral data. This document serves as a practical reference for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Chemical Profile

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 58626-97-4 | [1] |

| Molecular Formula | C₇H₁₁ClN₂S | [1] |

| Molecular Weight | 190.7 g/mol | [1] |

| Structure | ||

| Free Base MW | 154.24 g/mol | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and identifying all unique proton and carbon environments.

Expertise & Causality: Experimental Protocol

The choice of solvent is critical for analyzing hydrazine salts.

Protocol: NMR Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the hydrochloride salt, and its ability to form hydrogen bonds allows for the observation of exchangeable protons (N-H), which would otherwise exchange too rapidly in protic solvents like D₂O or CD₃OD.

-

Sample Preparation: Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6 mL of DMSO-d₆.

-

Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

Predicted ¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the methyl, aromatic, and hydrazine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~ 10.3 | Broad Singlet | 3H | -NH₃⁺ | The acidic hydrazinium protons are expected to be significantly deshielded and appear as a broad, exchangeable signal far downfield. |

| ~ 7.25 | Doublet (d) | 2H | Ar-H (ortho to -SMe) | These protons are part of an AA'BB' spin system. They are ortho to the electron-donating -SMe group and meta to the -NHNH₂ group, appearing as a doublet.[3] |

| ~ 7.15 | Doublet (d) | 2H | Ar-H (meta to -SMe) | These protons are meta to the -SMe group and ortho to the electron-withdrawing -NH₃⁺ group, leading to a slightly different chemical environment and appearing as a distinct doublet.[3] |

| ~ 2.45 | Singlet (s) | 3H | -SCH₃ | The three equivalent methyl protons are adjacent to a sulfur atom and show a characteristic singlet in the aliphatic region.[4] |

Predicted ¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, accounting for all carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |

| ~ 145.0 | C4 (ipso to -NHNH₂) | The carbon atom directly attached to the nitrogen is significantly influenced by it and typically appears downfield.[5][6] |

| ~ 132.0 | C1 (ipso to -SMe) | The carbon bearing the methylthio group. Its chemical shift is influenced by the sulfur atom. |

| ~ 128.0 | C2, C6 (ortho to -SMe) | These two equivalent carbons are ortho to the sulfur substituent. |

| ~ 114.0 | C3, C5 (meta to -SMe) | These two equivalent carbons are meta to the sulfur substituent and ortho to the hydrazinium group. |

| ~ 14.5 | -SCH₃ | The methyl carbon attached to sulfur appears in the high-field (upfield) region of the spectrum. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: Experimental Protocol

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Perform a background scan to capture the ambient spectrum (e.g., air, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Spectral Analysis

The IR spectrum provides a molecular fingerprint, with key absorptions confirming the presence of the hydrazine and substituted aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3200–2800 | Strong, Broad | N-H Stretch | Hydrazinium (-NH₃⁺) group. The broadness is due to extensive hydrogen bonding in the solid state.[7] |

| 3100–3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980–2850 | Medium-Weak | C-H Stretch | Methyl (-CH₃) group |

| ~1600 & ~1500 | Strong-Medium | C=C Stretch | Aromatic ring skeletal vibrations.[8] |

| ~1250 | Medium | C-N Stretch | Aromatic C-N bond |

| 850-800 | Strong | C-H Bend | Out-of-plane bending for a 1,4-disubstituted (para) aromatic ring.[9] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For this analysis, the free base, (4-(methylthio)phenyl)hydrazine, is the species typically observed after ionization.

Expertise & Causality: Experimental Protocol

Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5–10 µL/min).

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50–300 amu) to observe the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): To probe fragmentation, select the [M+H]⁺ ion (m/z 155) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Predicted Mass Spectral Analysis

The mass spectrum will confirm the molecular weight of the free base and reveal characteristic fragmentation pathways.

-

Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 155 , corresponding to the free base C₇H₁₀N₂S (MW = 154.24 g/mol ).[2]

-

Key Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting ions and neutral losses. A primary fragmentation involves the cleavage of the N-N bond, a common pathway for hydrazine derivatives.

Caption: Predicted fragmentation of (4-(methylthio)phenyl)hydrazine.

-

m/z 123: Loss of ammonia (NH₃) from the protonated hydrazine moiety leads to the stable 4-(methylthio)phenyl cation.

-

m/z 108: Subsequent loss of a methyl radical (•CH₃) from the m/z 123 fragment results in a thio-radical cation.

-

m/z 65: Further fragmentation involving the loss of carbon monosulfide (CS) can lead to the cyclopentadienyl cation.

Integrated Spectroscopic Workflow

Caption: Integrated workflow for spectroscopic characterization.

References

-

Royal Society of Chemistry. Supporting Information for Catalytic C-H/N-H Annulation. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

re3data.org. Spectral Database for Organic Compounds. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Introduction to the Spectral Data Base (SDBS). [Link]

-

PubChem, National Institutes of Health. (4-Methylphenyl)hydrazine. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

PubChem, National Institutes of Health. 4-(Methylthio)phenylhydrazine. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. [Link]

-

UCLA Chemistry. IR Chart. [Link]

-

University of Puget Sound. 1H NMR Chemical Shifts (δ, ppm). [Link]

-

Patsnap. Preparation method of 4-methyl phenylhydrazine hydrochloride. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

Sources

- 1. 1-(4-(methylthio)phenyl)hydrazine hydrochloride 95% | CAS: 58626-97-4 | AChemBlock [achemblock.com]

- 2. 4-(Methylthio)phenylhydrazine | C7H10N2S | CID 2760978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR spectrum [chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 4-Methylphenylhydrazine hydrochloride(637-60-5) 13C NMR spectrum [chemicalbook.com]

- 6. Phenylhydrazine hydrochloride(59-88-1) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

An In-Depth Technical Guide to the Synthesis of (4-(Methylthio)phenyl)hydrazine Hydrochloride

Foreword: The Strategic Importance of (4-(Methylthio)phenyl)hydrazine Hydrochloride in Modern Drug Discovery

This compound is a pivotal precursor in the synthesis of a multitude of pharmacologically active molecules. Its significance is most pronounced in the construction of indole scaffolds via the celebrated Fischer indole synthesis, a cornerstone of medicinal chemistry.[1][2][3][4][5] The resulting indole-containing compounds are integral to a wide array of therapeutic areas, including the development of antimigraine agents, anti-inflammatory drugs, and anticancer therapies. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and offers practical insights to ensure a robust and reproducible synthesis.

I. The Synthetic Blueprint: A Two-Act Play of Diazotization and Reduction

The synthesis of this compound is a classic two-step transformation commencing with the readily available 4-(methylthio)aniline. The overall synthetic pathway is depicted below:

Figure 2: Simplified mechanism of the diazotization of 4-(methylthio)aniline.

B. Taming the Reactive Intermediate: The Reduction Pathway

The reduction of the diazonium salt to the hydrazine can be accomplished by several reagents. The most common and reliable methods for preparing the hydrochloride salt directly involve the use of sodium sulfite or stannous chloride. [6][7]

-

Sodium Sulfite Reduction: This method proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed and further reduced to the hydrazine. The final product is precipitated as the hydrochloride salt by the addition of concentrated hydrochloric acid.

-

Stannous Chloride (SnCl₂) Reduction: Tin(II) chloride is a mild reducing agent that effectively converts the diazonium salt to the corresponding hydrazine. The reaction is typically carried out in a strongly acidic medium, and the this compound often precipitates directly from the reaction mixture upon cooling.

III. The Practitioner's Guide: A Detailed Experimental Protocol

This protocol is a robust and scalable procedure adapted from established methods for the synthesis of analogous aryl hydrazine hydrochlorides. Materials and Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel

-

Ice-salt bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 4-(Methylthio)aniline | 139.21 | 13.92 g | 1.0 |

| Concentrated HCl (37%) | 36.46 | ~50 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 1.05 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 45.13 g | 2.0 |

| Deionized Water | 18.02 | As needed | - |

Procedure:

Part 1: Diazotization of 4-(Methylthio)aniline

-

To a 500 mL three-necked round-bottom flask, add 4-(methylthio)aniline (13.92 g, 0.1 mol) and 30 mL of deionized water.

-

Cool the flask in an ice-salt bath to 0 °C with vigorous stirring.

-

Slowly add 25 mL of concentrated hydrochloric acid, ensuring the temperature remains between 0 and 5 °C. Stir for 15 minutes to form a fine slurry of the aniline hydrochloride salt.

-

In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 20 mL of deionized water and cool the solution to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the aniline hydrochloride slurry over a period of 30-45 minutes. Maintain the temperature of the reaction mixture strictly between 0 and 5 °C. A clear solution of the diazonium salt should form.

Part 2: Reduction of the Diazonium Salt

-

In a separate 1 L beaker, dissolve stannous chloride dihydrate (45.13 g, 0.2 mol) in 40 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the stannous chloride solution. The rate of addition should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for another 1-2 hours. A precipitate should form.

-

Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a small amount of cold deionized water.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 80-90%

IV. Product Characterization: Confirming the Identity and Purity

Thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Expected Value |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 197 °C (with decomposition) [8] |

| Molecular Formula | C₇H₁₁ClN₂S |

| Molecular Weight | 190.69 g/mol |

A. Spectroscopic Analysis:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylthio group, and the hydrazine protons. The aromatic protons will likely appear as two doublets in the range of δ 7.0-7.5 ppm. The methylthio protons will be a singlet at approximately δ 2.4 ppm. The hydrazine protons (NH and NH₂) will appear as broad singlets at higher chemical shifts, which may exchange with D₂O.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should display signals for the four distinct aromatic carbons and the methylthio carbon.

-

Infrared (IR) Spectroscopy (KBr pellet): The IR spectrum will be characterized by N-H stretching vibrations in the region of 3100-3400 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The absence of the characteristic N≡N stretch of the diazonium salt (around 2250 cm⁻¹) is a key indicator of a successful reduction.

Figure 3: Logical workflow for the characterization of this compound.

V. Safety and Handling: A Commitment to Laboratory Prudence

Hydrazine derivatives are known to be toxic and should be handled with appropriate safety precautions. [9]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

VI. Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

The synthesis of this compound via the diazotization of 4-(methylthio)aniline followed by reduction is a well-established and reliable method. By understanding the underlying chemical principles and adhering to the detailed experimental protocol outlined in this guide, researchers can confidently and safely produce this valuable intermediate for their drug discovery and development endeavors. The robust nature of this synthesis makes it amenable to both small-scale laboratory work and larger-scale production.

VII. References

-

Wikipedia. Fischer indole synthesis. [Link]

-

Organic Syntheses. Procedure for the preparation of phenylhydrazine hydrochloride. [Link]

-

Hasanine, J. A. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2494–2503. [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54016–54049. [Link]

-

Organic Syntheses. Procedure for the preparation of 4-chlorobenzenediazonium chloride solution. [Link]

-

The Royal Society of Chemistry. Supporting Information for Sonogashira coupling reaction. [Link]

-

Chemsrc. 4-(Methylthio)phenylhydrazine hydrochloride. [Link]

-

Patsnap. Preparation method of 4-methyl phenylhydrazine hydrochloride.

-

Chemistry LibreTexts. Reduction of Organic Compounds (Experiment). [Link]

-

ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. [Link]

-

PubChem. 4-(Methylthio)phenylhydrazine. [Link]

-

NIST WebBook. Phenylhydrazine hydrochloride. [Link]

-

Google Patents. Process for purification of phenylhydrazine.

-

Studylib. Benzenediazonium Salt Reactions: Lab Manual. [Link]

-

The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

-

Scientific & Academic Publishing. Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. [Link]

-

PrepChem.com. Preparation of phenylhydrazine. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. [4-(METHYLTHIO)PHENYL]HYDRAZINE HYDROCHLORIDE CAS#: 35588-53-5 [m.chemicalbook.com]

- 9. eureka.patsnap.com [eureka.patsnap.com]

Purity analysis of (4-(Methylthio)phenyl)hydrazine hydrochloride by HPLC

An In-Depth Technical Guide to the Purity Analysis of (4-(Methylthio)phenyl)hydrazine Hydrochloride by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development, validation, and implementation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API). This document outlines the scientific rationale behind methodological choices, from impurity profiling and forced degradation studies to the establishment of a robust, validated analytical procedure in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

This compound (CAS No: 58626-97-4) is a key building block in organic synthesis.[1] Its purity directly impacts the impurity profile, yield, and safety of subsequent products. A robust analytical method is therefore not merely a quality control checkpoint but a critical component of process understanding and product quality assurance. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering the high resolution and sensitivity required to separate the main component from process-related impurities and potential degradants.[2][3] This guide details the creation of a stability-indicating HPLC method, designed to provide an unambiguous assessment of purity even in the presence of degradation products.

Foundational Strategy: Understanding the Impurity Landscape

A successful purity method must be able to separate the analyte from any potential impurities. These can be broadly categorized into process-related impurities, arising from the synthetic route, and degradation products, which form during storage or handling.

Anticipated Process-Related Impurities

The synthesis of phenylhydrazine hydrochlorides typically involves the diazotization of a corresponding aniline followed by reduction.[4][5] For this compound, the likely synthetic precursor is 4-(methylthio)aniline. Based on this common pathway, potential process impurities include:

-

Starting Material: Residual 4-(methylthio)aniline.

-

Positional Isomers: 2-(Methylthio)phenyl)hydrazine and 3-(Methylthio)phenyl)hydrazine, which may arise from impurities in the starting material.[1]

-

By-products: Impurities formed from side reactions during the diazotization or reduction steps.

Forced Degradation: Probing for Instability

To ensure the method is "stability-indicating," forced degradation (or stress testing) is performed.[6][7] This process intentionally degrades the sample under harsh conditions to generate potential degradation products. The objective is to demonstrate that any degradants formed do not co-elute with the main peak, proving the method's specificity.[8] Key stress conditions mandated by ICH guidelines are applied:[6]

-

Acidic and Basic Hydrolysis: Reveals susceptibility to pH-mediated degradation. Hydrazine moieties can be sensitive to hydrolysis.[9]

-

Oxidation: Hydrazines are often susceptible to oxidation. Hydrogen peroxide is a common and effective stressing agent.

-

Thermal Stress: The sample is exposed to high heat to assess thermolytic degradation.

-

Photolytic Stress: The sample is exposed to UV and visible light to assess photosensitivity.

The goal is to achieve a target degradation of 5-20%, providing a sufficient challenge to the method's specificity without destroying the sample entirely.[7]

Caption: Workflow for Forced Degradation Studies.

HPLC Method Development: The Core Protocol

The development of the HPLC method is a systematic process aimed at achieving optimal separation of the main peak from all known and potential impurities within a practical runtime. A reversed-phase HPLC (RP-HPLC) approach is typically the most effective for compounds of this polarity.[10]

Rationale for Chromatographic Choices

-

Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for a wide range of molecules. A column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.

-

Mobile Phase: A gradient elution is chosen over isocratic to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and eluted within a reasonable time.

-

Aqueous Component (A): A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid) is critical. The acidic pH suppresses the ionization of any residual silanol groups on the column, reducing peak tailing, and ensures consistent ionization of the analyte.

-

Organic Component (B): Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.

-

-

Detection: UV detection is selected based on the chromophore present in the this compound molecule. A preliminary UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity for both the main component and its impurities.

Detailed Experimental Protocol

A. Reagents and Materials

-

This compound Reference Standard

-

Acetonitrile (HPLC Gradient Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Orthophosphoric Acid (85%, Analytical Grade)

-

Water (HPLC Grade or Milli-Q)

B. Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD) |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry, Phenomenex Luna) |

| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |